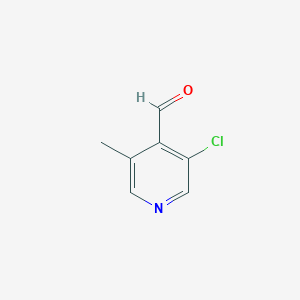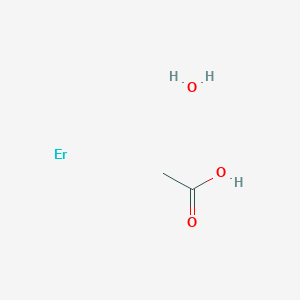
1,4-Diallyloxy-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,4-Diallyloxy-2-butene” is a chemical compound with the molecular formula C10H16O2 . It contains a total of 28 atoms, including 16 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . The molecule has 27 bonds in total, which include 11 non-Hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 2 aliphatic ethers .
Synthesis Analysis
The synthesis of “1,4-Diallyloxy-2-butene” could potentially be related to the hydrogenation of 2-butyne-1,4-diol . Efficient catalyst systems based on Pd–P particles have been proposed for the chemoselective hydrogenation of 2‑butyne-1,4-diol . The introduction of phosphorus into the composition of palladium nanoparticles makes it possible to maintain a nearly 100% 2-butene-1,4-diol selectivity up to a 90% alkynediol conversion .
Molecular Structure Analysis
The molecular structure of “1,4-Diallyloxy-2-butene” includes 27 bonds in total, 11 of which are non-Hydrogen bonds. It also contains 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 2 aliphatic ethers .
Chemical Reactions Analysis
The reaction pathway for the hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Diallyloxy-2-butene” include its molecular formula (C10H16O2), molecular weight (168.23), and the fact that it contains a total of 28 atoms .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1,4-bis(prop-2-enoxy)but-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-6H,1-2,7-10H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGUJQRPIYOYMY-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC=CCOCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC/C=C/COCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diallyloxy-2-butene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)



![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)